1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline is a complex organic compound that features a pyran ring fused with a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy and reduced waste.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4-Hydroxy-6-methyl-2H-pyran-2-one: Used in the synthesis of various organic compounds.
Uniqueness
1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline is unique due to its specific combination of a pyran ring and a proline derivative. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
820986-33-2 |
---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-1-[(3-methyl-2-oxopyran-4-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5/c1-7-8(4-5-18-12(7)17)6-13-9(11(15)16)2-3-10(13)14/h4-5,9H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
SQMFYDRWTIDGDR-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=COC1=O)CN2[C@@H](CCC2=O)C(=O)O |
Canonical SMILES |
CC1=C(C=COC1=O)CN2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.